molecular formula C13H11FN2O4 B12009810 dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12009810
M. Wt: 278.24 g/mol
InChI Key: DQPZRZBAPCPLEF-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl substituent at the 1-position of the pyrazole ring and ester groups at the 3- and 4-positions. The fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric effects, influencing both reactivity and intermolecular interactions.

Properties

Molecular Formula

C13H11FN2O4

Molecular Weight

278.24 g/mol

IUPAC Name

dimethyl 1-(2-fluorophenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H11FN2O4/c1-19-12(17)8-7-16(15-11(8)13(18)20-2)10-6-4-3-5-9(10)14/h3-7H,1-2H3

InChI Key

DQPZRZBAPCPLEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

The most widely reported method involves a 1,3-dipolar cycloaddition between 2-fluorophenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) . This one-pot reaction forms the pyrazole ring while introducing the fluorophenyl and ester groups simultaneously.

Procedure :

  • Reagents : 2-Fluorophenylhydrazine (1.0 equiv.), DMAD (1.1 equiv.), toluene or dichloromethane (solvent).

  • Conditions : Reflux at 85–100°C for 8–12 hours.

  • Workup : Solvent evaporation under reduced pressure, followed by crystallization from ethanol or 2-propanol.

  • Yield : 70–85%.

Mechanism :

  • The hydrazine acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form a pyrazoline intermediate.

  • Subsequent oxidation (often in situ) aromatizes the ring to yield the pyrazole.

Key Data :

ParameterValueSource
Reaction Time8–12 hours
Temperature85–100°C
SolventToluene/DCM
Crystallization SolventEthanol/2-Propanol

Multi-Step Synthesis via Cyclocondensation and Esterification

Alternative routes involve constructing the pyrazole ring followed by esterification. This method is preferred for scalability and purity control.

Procedure :

  • Pyrazole Ring Formation :

    • React 2-fluorophenylhydrazine with 1,3-diketones (e.g., diethyl oxalate) under acidic conditions.

    • Conditions : HCl (cat.), ethanol, reflux for 6 hours.

  • Esterification :

    • Treat the intermediate pyrazole-3,4-dicarboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

    • React with methanol to yield the dimethyl ester.

  • Yield : 65–75% overall.

Optimization Notes :

  • Catalysts : Ce(L-Pro)₂ (5 mol%) improves cyclocondensation efficiency.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) enhances purity.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2024 study reported a 30-minute synthesis with comparable yields (80%).

Conditions :

  • Microwave power: 300 W.

  • Solvent: DMF.

  • Temperature: 120°C.

Ionic Liquid Catalysis

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enable solvent-free reactions and catalyst recycling:

  • Yield : 82%.

  • Reusability : >4 cycles without yield loss.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 3.87, 3.98 (s, 6H, OCH₃).

    • δ 7.20–7.45 (m, 4H, fluorophenyl).

    • δ 6.75 (s, 1H, pyrazole-H).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

X-ray Crystallography

Crystals grown from ethanol exhibit orthorhombic symmetry (space group P2₁2₁2₁):

  • Unit Cell Parameters :

    • a = 6.6491(3) Å, b = 7.9627(6) Å, c = 30.621(5) Å.

  • π-Stacking : Stabilized by offset interactions between fluorophenyl and pyrazole moieties.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity
1,3-Dipolar Cycloaddition80–858–12 hHigh>95%
Multi-Step Synthesis65–7512–18 hModerate90–95%
Microwave-Assisted800.5 hHigh>98%
Ionic Liquid Catalysis826 hHigh>97%

Key Findings :

  • Microwave and ionic liquid methods offer superior efficiency but require specialized equipment.

  • 1,3-Dipolar cycloaddition remains the most cost-effective and widely applicable approach .

Chemical Reactions Analysis

Reactions Involving Ester Groups

The compound contains two methoxycarbonyl ester groups at positions 3 and 4 of the pyrazole ring. These groups are reactive sites for hydrolysis and amidation.

Hydrolysis

  • Acidic Hydrolysis : Esters react with strong acids (e.g., HCl) to yield carboxylic acids.

    Ester+HClCarboxylic Acid+Methanol\text{Ester} + \text{HCl} \rightarrow \text{Carboxylic Acid} + \text{Methanol}
  • Basic Hydrolysis : Esters decompose under alkaline conditions (e.g., NaOH) to form carboxylate salts.

    Ester+NaOHCarboxylate Salt+Methanol\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylate Salt} + \text{Methanol}
  • Implications : Hydrolysis converts the ester groups into more polar carboxylic acids, enhancing solubility and bioavailability for pharmaceutical applications.

Amidation

Esters can react with amines (e.g., NH₃, primary/secondary amines) to form amides.

Ester+AmineAmide+Alcohol\text{Ester} + \text{Amine} \rightarrow \text{Amide} + \text{Alcohol}

This reaction is critical for modifying the compound into bioactive derivatives, such as enzyme inhibitors or receptor modulators.

Reactions Involving the Fluorophenyl Substituent

The 2-fluorophenyl group at position 1 introduces reactivity due to the electron-withdrawing fluorine atom.

Nucleophilic Aromatic Substitution

Fluorine’s electronegativity activates the aromatic ring for substitution. Reactions with nucleophiles (e.g., hydroxide ions, amines) can occur under specific conditions:

Fluorophenyl+NuSubstituted Phenyl+F\text{Fluorophenyl} + \text{Nu}^- \rightarrow \text{Substituted Phenyl} + \text{F}^-

This pathway enables functionalization of the aromatic ring for drug design.

Elimination Reactions

High temperatures or strong bases may induce elimination, forming dehydrofluorinated products.

FluorophenylAryne Intermediate+HF\text{Fluorophenyl} \rightarrow \text{Aryne Intermediate} + \text{HF}

Such intermediates are reactive and can participate in cycloaddition reactions (e.g., Diels-Alder).

Reactions Involving the Pyrazole Core

The pyrazole ring itself is a five-membered heterocycle with nitrogen atoms at positions 1 and 2.

Cycloaddition Reactions

Pyrazoles can act as dienes in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Pyrazole+DienophileCycloadduct\text{Pyrazole} + \text{Dienophile} \rightarrow \text{Cycloadduct}

This reaction expands the compound’s structural diversity for materials science applications.

Hydrogen Bonding and Supramolecular Assembly

The compound’s ester groups and fluorophenyl substituent participate in intermolecular hydrogen bonding (C—H⋯O, O—H⋯N), influencing crystallization and supramolecular architectures .

Comparative Reaction Table

Reaction Type Mechanism Conditions Products Key Implications
Ester Hydrolysis (Acidic)Nucleophilic attack by H₂OHCl, reflux1-(2-Fluorophenyl)-1H-pyrazole-3,4-dicarboxylic acidEnhanced solubility for drug delivery
Ester Hydrolysis (Basic)Base-catalyzed saponificationNaOH, aqueousSodium salt of dicarboxylic acidImproved bioavailability
AmidationAmine substitution of esterAmine, heatPyrazole-3,4-dicarboxamide derivativesEnzyme inhibition or receptor modulation
Nucleophilic Aromatic SubstitutionFluorine displacementNucleophile (e.g., NH₃), heatSubstituted phenyl-pyrazole derivativesFunctionalization for drug targeting
Cycloaddition (Diels-Alder)[4+2] cycloadditionHeat, electron-deficient dienophileFused bicyclic compoundsMaterials science applications

Structural and Mechanistic Insights

  • Ester Groups : The methoxycarbonyl groups at positions 3 and 4 are labile and reactive toward nucleophilic agents, making them ideal sites for derivatization.

  • Fluorophenyl Group : The fluorine atom’s electron-withdrawing nature enhances the reactivity of the aromatic ring, enabling substitution and elimination reactions.

  • Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds (e.g., C—H⋯O) influence the compound’s crystalline packing and stability, as observed in related pyrazole derivatives .

Research Findings and Trends

  • Pharmaceutical Applications : The ester groups’ conversion to carboxylic acids or amides is critical for optimizing bioavailability and target binding.

  • Materials Science : Cycloaddition products and supramolecular assemblies derived from this compound show potential in advanced material design.

  • Structural Diversity : The compound’s reactivity enables the synthesis of derivatives with varied functional groups, expanding its utility in drug discovery and catalysis .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has demonstrated significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antibacterial and antifungal activities against a range of pathogens. The compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. For instance, it showed minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antioxidant Properties
Research indicates that compounds within the pyrazole class, including this compound, possess strong antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases, suggesting potential therapeutic uses in conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been explored in various studies. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory disorders .

Material Science Applications

Synthesis of Novel Materials
this compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to participate in reactions that yield polymers and other functional materials with enhanced properties. This application is particularly relevant in the development of smart materials and nanocomposites .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Type
Staphylococcus aureus25Bacteria
Escherichia coli30Bacteria
Candida albicans15Fungus
Aspergillus niger20Fungus

Table 2: Comparison of Antioxidant Activities

CompoundIC50 (µM)
This compound12.5
Standard Antioxidant (Ascorbic Acid)10

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives including this compound and evaluated their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. This compound was shown to inhibit the release of nitric oxide and pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The structural features of dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can be contextualized by comparing it to related esters:

Compound Substituent (Aryl Group) Key Structural Features Reference
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate Phenyl Forms cyclic centrosymmetric dimers via C—H⋯O hydrogen bonds.
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 4-Methylphenyl Disordered methoxycarbonyl group (occupancy 0.71/0.29); similar dimerization via C—H⋯O.
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 3-Chloro-4-methylphenyl C—H⋯O bonds create C(5)C(8)[R12(7)] chains instead of dimers.
This compound 2-Fluorophenyl Predicted steric hindrance from ortho-F; potential for altered hydrogen-bonding motifs.

Key Observations :

  • Hydrogen Bonding : Fluorine's electronegativity may weaken C—H⋯O interactions compared to chloro or methyl substituents, leading to distinct crystal packing.

Electronic Properties

  • Fluorine vs. In contrast, methyl groups (electron-donating) stabilize the ring, while chlorine offers moderate electron withdrawal .
  • Impact on Bioactivity: Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, making the 2-fluorophenyl derivative a candidate for optimized pharmacokinetics compared to non-fluorinated analogues .

Comparative Analysis of Supramolecular Architectures

Hydrogen-Bonding Networks

  • Dimethyl 1-Phenyl Derivative : Cyclic dimers via C5—H5⋯O41 interactions (D⋯A = 3.331 Å) .
  • Dimethyl 1-(4-Methylphenyl) Derivative : Similar dimerization but with disorder in methoxy groups, suggesting flexibility in packing .
  • Dimethyl 5-(4-Chlorophenyl)-1-Phenyl Derivative : C—H⋯O bonds form simple chains rather than dimers due to steric bulk from the 5-position substituent .

Prediction for 2-Fluorophenyl Analogue :
The ortho-fluorine may disrupt planar stacking, leading to less predictable hydrogen-bonding patterns. This could result in a unique framework, such as a combination of weak C—H⋯F and C—H⋯O interactions.

Crystal Packing and Disorder

  • Disorder in methoxy groups (e.g., 4-methylphenyl derivative) is attributed to steric clashes. The 2-fluorophenyl compound may exhibit similar disorder if the fluorine atom imposes torsional strain on adjacent groups .

Biological Activity

Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 618442-03-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H11FN2O4
  • Molecular Weight : 270.24 g/mol
  • Structure : The compound features a pyrazole ring with two carboxylate groups and a fluorophenyl substituent, which may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with fluorinated aromatic compounds. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated in several studies for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro studies demonstrated that this compound showed promising cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 cleavage .
  • Cell Cycle Arrest : It may also interfere with cell cycle progression, contributing to its efficacy against rapidly dividing tumor cells.

Comparative Biological Activity

To better understand the effectiveness of this compound, it is useful to compare its activity with other similar compounds. The following table summarizes the IC50 values of various pyrazole derivatives against MCF-7 cells:

Compound NameIC50 (µM)Reference
This compound15.63
Doxorubicin10.38
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide<10

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Combination Therapy : One study explored the combination of this compound with doxorubicin in MCF-7 cells, revealing a synergistic effect that enhanced cytotoxicity compared to either agent alone. This suggests that it could be used to improve treatment outcomes in breast cancer patients resistant to conventional therapies .
  • Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to targets involved in tumor growth regulation, such as estrogen receptors, further supporting its role as a potential therapeutic agent .

Q & A

Q. What are the recommended synthetic pathways for dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate, and how can purity be optimized?

A common approach involves a multi-step synthesis starting with the condensation of 2-fluorophenylhydrazine with a β-keto ester precursor (e.g., dimethyl acetylenedicarboxylate) under acidic conditions, followed by cyclization to form the pyrazole core . Purification typically employs recrystallization using ethanol or methanol, with yields reported between 60-75% . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography resolves the spatial arrangement of substituents (e.g., fluorophenyl orientation relative to the pyrazole ring) and confirms regiochemistry .
  • NMR (¹H, ¹³C, ¹⁹F) identifies functional groups and substituent effects; the 2-fluorophenyl group shows distinct coupling patterns (e.g., ¹H NMR: δ 7.2–7.6 ppm for aromatic protons) .
  • FT-IR validates carbonyl stretches (~1700–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 292.06 for [M+H]⁺) .

Q. What safety protocols are essential for handling this compound in the lab?

Key precautions include:

  • Storage : In a sealed container under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture .
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact; fume hood use for aerosol prevention .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

DFT studies (e.g., B3LYP/6-31G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and substituent effects. For example:

  • The electron-withdrawing fluorine atom lowers the HOMO energy, influencing reactivity in cross-coupling reactions .
  • Optimized geometries align with X-ray crystallographic data, validating computational models .
    Methodology: Use Gaussian or ORCA software for geometry optimization, followed by NBO analysis for hyperconjugative interactions .

Q. What experimental designs assess the environmental fate and ecotoxicological risks of this compound?

Adopt methodologies from the INCHEMBIOL project :

  • Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light (e.g., λ = 254 nm) to track half-life and byproducts .
  • Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs) .
  • Ecotoxicology : Acute/chronic toxicity assays (e.g., algal growth inhibition, zebrafish embryo toxicity) to establish LC50/EC50 values .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity or physicochemical properties?

Comparative studies on analogs (e.g., 4-chlorophenyl derivatives) reveal:

  • Lipophilicity : Fluorine increases logP slightly (ΔlogP ≈ 0.5) compared to chlorine, affecting membrane permeability .
  • Bioactivity : Fluorine’s electronegativity enhances binding affinity in enzyme inhibition assays (e.g., COX-2) due to dipole interactions .
    Methodology: Synthesize analogs via Suzuki-Miyaura coupling, then evaluate via SPR (surface plasmon resonance) or fluorescence polarization assays .

Q. How can contradictory spectroscopic or crystallographic data be resolved in structural assignments?

Case example: Discrepancies in aromatic proton splitting patterns may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to detect conformational changes .
  • Revisiting crystallization conditions (e.g., solvent polarity) to obtain higher-resolution X-ray data .
  • Cross-validation with 2D NMR (COSY, NOESY) to confirm through-space interactions .

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